3-Cyanochromone
Overview
Description
3-Cyanochromone, also known as 4-Oxo-4H-1-benzopyran-3-carbonitrile, is a cyano-substituted 1-benzopyran-4-one. It is an α,β-unsaturated nitrile and also an α,β-unsaturated ketone. The compound is characterized by electron deficiency at three sites: the carbon at the second position, the carbon of the cyano group, and the carbonyl group .
Mechanism of Action
Target of Action
It is known that 3-cyanochromone is a cyano substituted 1-benzopyran-4-one . It is an α,β-unsaturated nitrile and also an α,β-unsaturated ketone . Its molecule has electron deficiency at 3 sites i.e carbon at the second position, carbon of the cyano group, and the carbonyl group .
Mode of Action
The mode of action of this compound involves its interaction with various nucleophiles. The reaction of this compound with N- and C- nucleophiles begins with an attack at the C-2 atom with subsequent opening of the γ-pyrone ring and recyclization at the C=O or C≡N groups .
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it has been used in the syntheses of 2-aminochromone-3-carboxamide, 3-amino-4H-chromeno[3,4-d]isoxazol-4-one, 3-(diaminomethylene)chroman-2,4-dione, functionalized novel spirobenzofuranones, 6H-bis-1-benzopyrano[2,3-b:3′,4′-e]pyridin-8(8H)ones, and 3-(2′-hydroxybenzoyl)-5H-1benzopyrano[4,3-b]pyridine .
Result of Action
It is known that this compound is involved in the synthesis of various compounds, indicating its potential role in cellular processes .
Biochemical Analysis
Biochemical Properties
It is known that the molecule has electron deficiency at three sites: the carbon at the second position, the carbon of the cyano group, and the carbonyl group . This electron deficiency may influence its interactions with other biomolecules.
Molecular Mechanism
It is known that 3-Cyanochromone is an α,β-unsaturated nitrile and also an α,β-unsaturated ketone , which may influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
3-Cyanochromone can be synthesized through various methods. One mild and facile method involves the use of oximes derived from 3-formylchromones. The reaction is carried out using a dimethylformamide-thionylchloride complex as the dehydrating agent. The general procedure involves adding the reagent to a solution of oxime in dichloromethane at 0-5°C . Other methods include the use of dehydrating agents such as refluxing in alcohol in the presence of hydrochloric acid, sodium formate in acetic acid, and acetic anhydride .
Chemical Reactions Analysis
3-Cyanochromone undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with primary aromatic amines to form 2-amino-3-(alkyliminomethyl)chromones.
Cyclization: It can undergo cyclization reactions to form spirobenzofuranones and other complex structures.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include aliphatic amines, aromatic amines, and various dehydrating agents. The major products formed from these reactions include 2-aminochromone-3-carboxamide, 3-amino-4H-chromeno[3,4-d]isoxazol-4-one, and 3-(diaminomethylene)chroman-2,4-dione .
Scientific Research Applications
3-Cyanochromone has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Cyanochromone can be compared with other similar compounds such as:
Chromone: Lacks the cyano group and has different reactivity and applications.
3-Formylchromone: Contains a formyl group instead of a cyano group, leading to different chemical behavior.
6-Bromo-2-methylchromone: Contains a bromine atom and a methyl group, which alter its reactivity compared to this compound.
The uniqueness of this compound lies in its electron-deficient sites and its ability to undergo a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-oxochromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWNPLLGXKJESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334606 | |
Record name | 3-Cyanochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50743-17-4 | |
Record name | 3-Cyanochromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromone-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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